7-bromo-4-fluoro-1H-indazole
Overview
Description
7-bromo-4-fluoro-1H-indazole is a chemical compound with the molecular formula C7H4BrFN2 . It is a derivative of indazole, which is a highly conjugated molecule . Indazole derivatives have been investigated and applied in producing HIV protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors .
Synthesis Analysis
The synthesis of 1H-indazole involves cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . A previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed . This new mechanism is suitable for similar cyclization, and a new reaction is predicted .Molecular Structure Analysis
The molecular structure of 7-bromo-4-fluoro-1H-indazole consists of a pyrazole moiety fused to a benzene ring with a bromine atom at the 7-position and a fluorine atom at the 4-position . The molecular weight of this compound is 215.02 g/mol .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1H-indazole include the cyclization of ortho-substituted benzylidenehydrazine . The reaction between benzonitrile and hydrazine under certain conditions produces benzylidenehydrazine . This approach was expanded to the derivatives of benzonitrile with substitution on the benzene ring .Physical And Chemical Properties Analysis
The physical form of 7-bromo-4-fluoro-1H-indazole is a solid . It has a molecular weight of 215.02 g/mol . The compound should be stored at room temperature .Scientific Research Applications
Medicinal Chemistry and Drug Development
Field:
Medicinal chemistry and pharmaceutical research.
Summary:
7-bromo-4-fluoro-1H-indazole exhibits promising pharmacological activities, making it a valuable scaffold for drug development. Researchers have explored its potential as an antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agent. Additionally, several marketed drugs incorporate the indazole structural motif.
Experimental Procedures:
Results:
- Antiproliferative Activity : N-phenyl-1H-indazole-1-carboxamides demonstrated significant antiproliferative effects against various cancer cell lines .
- Metal Complexes : Due to its conjugated structure, 4-fluoro-1H-indazole can coordinate with metal centers (e.g., Ir, Ln, Eu) to form efficient photosensitizers for dye-sensitized solar cells (DSSCs) .
Safety And Hazards
This compound is considered hazardous. It is toxic if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Therefore, it is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Use personal protective equipment and ensure adequate ventilation when handling this compound .
Future Directions
The future directions for the study of 7-bromo-4-fluoro-1H-indazole could involve further exploration of its synthesis methods, particularly the cyclization of ortho-substituted benzylidenehydrazine . Additionally, its potential applications in the production of HIV protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors could be further investigated .
properties
IUPAC Name |
7-bromo-4-fluoro-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-5-1-2-6(9)4-3-10-11-7(4)5/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMELXNIJOPEOFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)C=NN2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00625893 | |
Record name | 7-Bromo-4-fluoro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00625893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-4-fluoro-1H-indazole | |
CAS RN |
1000341-72-9 | |
Record name | 7-Bromo-4-fluoro-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000341-72-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromo-4-fluoro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00625893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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